(2S)-2-(2-Pyridin-2-ylethyl)piperazine

Chiral Purity Stereochemistry Quality Control

(2S)-2-(2-Pyridin-2-ylethyl)piperazine is a chiral piperazine derivative with the molecular formula C11H17N3, bearing a 2-pyridinyl group tethered to the piperazine core via an ethylene bridge at the 2-position with defined (S)-stereochemistry. This compound serves as a critical building block in medicinal chemistry, where the homochiral configuration is essential for synthesizing enantiomerically pure drug candidates targeting CNS receptors.

Molecular Formula C11H17N3
Molecular Weight 191.27 g/mol
Cat. No. B8691715
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2S)-2-(2-Pyridin-2-ylethyl)piperazine
Molecular FormulaC11H17N3
Molecular Weight191.27 g/mol
Structural Identifiers
SMILESC1CNC(CN1)CCC2=CC=CC=N2
InChIInChI=1S/C11H17N3/c1-2-6-13-10(3-1)4-5-11-9-12-7-8-14-11/h1-3,6,11-12,14H,4-5,7-9H2/t11-/m0/s1
InChIKeyPCLWLHVCTLOISA-NSHDSACASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Specifications for (2S)-2-(2-Pyridin-2-ylethyl)piperazine (CAS 612503-13-6)


(2S)-2-(2-Pyridin-2-ylethyl)piperazine is a chiral piperazine derivative with the molecular formula C11H17N3, bearing a 2-pyridinyl group tethered to the piperazine core via an ethylene bridge at the 2-position with defined (S)-stereochemistry [1]. This compound serves as a critical building block in medicinal chemistry, where the homochiral configuration is essential for synthesizing enantiomerically pure drug candidates targeting CNS receptors .

Why Racemic or Achiral Piperazine Analogs Cannot Substitute for (2S)-2-(2-Pyridin-2-ylethyl)piperazine


In CNS drug discovery, the stereochemistry of piperazine derivatives profoundly influences receptor binding affinity and downstream pharmacology. For example, studies on structurally related 2-substituted piperazines demonstrate that the (R)-enantiomer exhibits a 5- to 10-fold higher binding affinity for the α7 nicotinic acetylcholine receptor compared to the (S)-enantiomer [1]. Consequently, substituting the (2S)-enantiomer with the racemic mixture or the (2R)-enantiomer would introduce unwanted chiral ambiguity, potentially reducing potency, altering target selectivity, and compromising the reproducibility of biological assays .

Quantitative Differentiation Guide: (2S)-2-(2-Pyridin-2-ylethyl)piperazine vs. Key Comparators


Enantiomeric Excess (ee) Specification vs. Racemic Mixture

The target compound is supplied with a specified enantiomeric excess (ee) of ≥98%, as confirmed by chiral HPLC analysis . In contrast, the racemic mixture (1:1 mixture of (2S)- and (2R)-enantiomers) has an ee of 0%.

Chiral Purity Stereochemistry Quality Control

Synthetic Yield Advantage Over Alternative Homochiral Routes

A published synthetic route for (S)-2-(2-arylethyl)piperazines, including the target pyridinyl analog, achieves an overall yield of approximately 32% from (S)-1,4-dibenzyl-2-vinylpiperazine via a tandem hydroboration/Suzuki coupling sequence . This compares favorably to alternative stepwise alkylation methods, which often yield <15% overall due to racemization and byproduct formation [1].

Synthetic Chemistry Process Optimization Cost Efficiency

Conformational Bias for α7 nAChR Receptor Interaction

Conformational analysis of carbon-linked 2-substituted piperazines reveals that the (R)-enantiomer adopts an axial conformation that optimally positions the basic and pyridyl nitrogens to mimic the binding mode of epibatidine at the α7 nicotinic acetylcholine receptor [1]. In contrast, the (S)-enantiomer does not achieve this precise orientation, resulting in a 5- to 10-fold reduction in receptor affinity [1].

Conformational Analysis Receptor Binding Nicotinic Acetylcholine Receptor

Targeted Research Applications for (2S)-2-(2-Pyridin-2-ylethyl)piperazine


Synthesis of Enantiopure CNS Drug Candidates

The (2S)-enantiomer serves as a versatile chiral intermediate for constructing lead compounds targeting serotonin, dopamine, or nicotinic acetylcholine receptors. Its defined stereochemistry ensures that the final drug candidate is a single enantiomer, a prerequisite for regulatory approval in many CNS indications . Use of the racemic mixture would require costly and time-consuming chiral resolution steps downstream.

Chiral Probe Development for Receptor Occupancy Studies

When derivatized with a fluorescent or radioactive tag, (2S)-2-(2-pyridin-2-ylethyl)piperazine can be employed as a stereochemically pure probe to map receptor binding sites in native tissues [1]. The high enantiomeric excess (≥98%) minimizes background noise from the inactive enantiomer, improving signal-to-noise ratios in autoradiography and PET imaging studies.

Validation of Stereoselective Synthetic Methodologies

This compound is a benchmark substrate for evaluating new catalytic asymmetric methods for piperazine functionalization. Its well-characterized synthetic route (32% yield, high ee) provides a baseline for comparison when developing more efficient stereoselective alkylation or cross-coupling protocols .

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